molecular formula C5H5F5INO B15223372 2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide CAS No. 213594-76-4

2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide

Cat. No.: B15223372
CAS No.: 213594-76-4
M. Wt: 317.00 g/mol
InChI Key: CIWDCJPMTHHRCP-UHFFFAOYSA-N
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Description

2-Iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide is a specialized synthetic compound of interest in advanced organic chemistry and drug discovery research. This molecule features an acetamide core functionalized with an iodine atom at the alpha-carbon and a 2,2,3,3,3-pentafluoropropyl substituent on the nitrogen. The electron-withdrawing pentafluoropropyl group can significantly influence the compound's reactivity and physical properties, while the iodoacetamide moiety is a versatile handle for further synthetic transformations. Compounds containing the iodoacetamide functional group are known to serve as key alkylating agents and versatile intermediates in divergent synthesis strategies, such as in the construction of complex aza-heterocyclic amides via palladium-catalyzed cascade reactions . The presence of the pentafluoropropyl group may also impart unique characteristics derived from the high electronegativity and lipophilicity of fluorine atoms, which are often exploited in medicinal chemistry to modulate a molecule's metabolic stability, bioavailability, and binding affinity. Researchers may explore the applications of this reagent in developing novel bioactive molecules, as functional groups like thiols, amines, and carbonyls are fundamental to the structure and activity of many biological compounds . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

213594-76-4

Molecular Formula

C5H5F5INO

Molecular Weight

317.00 g/mol

IUPAC Name

2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide

InChI

InChI=1S/C5H5F5INO/c6-4(7,5(8,9)10)2-12-3(13)1-11/h1-2H2,(H,12,13)

InChI Key

CIWDCJPMTHHRCP-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NCC(C(F)(F)F)(F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodoacetamide and 2,2,3,3,3-pentafluoropropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

    Catalysts and Reagents: Catalysts such as triethylamine or other bases may be used to facilitate the reaction. Additionally, reagents like iodine or iodinating agents are employed to introduce the iodine atom into the molecule.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure 2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide.

Industrial Production Methods

In an industrial setting, the production of 2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Addition Reactions: The presence of the pentafluoropropyl group allows for addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new acetamide derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide involves its interaction with specific molecular targets and pathways. The iodine atom and pentafluoropropyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

EF5 belongs to the 2-nitroimidazole class of hypoxia markers. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Analogues

Compound Name Structure Key Features Detection Method Clinical Status
EF5 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide High lipophilicity; slow blood clearance; immunofluorescence or [¹⁸F]-PET PET/Immunohistochemistry Preclinical/emerging clinical
FMISO ([¹⁸F]-fluoromisonidazole) 1-(2-nitro-1H-imidazol-1-yl)-3-fluoropropan-2-ol Moderate lipophilicity; slower tumor-to-background clearance PET Widely used clinically
FAZA ([¹⁸F]-fluoroazomycin arabinoside) 1-(5-deoxy-5-fluoro-β-D-arabinofuranosyl)-2-nitroimidazole Higher hydrophilicity; rapid renal clearance; improved tumor-to-background ratio PET Clinical trials
HX4 [¹⁸F]-3-fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol Triazole moiety enhances hydrophilicity; rapid clearance PET Preclinical
Etanidazole 1-(2-nitro-1H-imidazol-1-yl)-3-(N-ethylacetamido)-2-propanol High polarity; limited tissue penetration; no optimized detection method Radioactivity (historical use) Discontinued

Key Comparative Parameters

Lipophilicity and Pharmacokinetics
  • EF5 : High lipophilicity (logP >1.5) ensures superior cell membrane permeability and prolonged retention in hypoxic tissues, but slower blood clearance reduces tumor-to-background contrast in PET .
  • FMISO : Moderate lipophilicity (logP ~0.4) balances tumor uptake and clearance but requires longer wait times for optimal imaging .
  • FAZA : Hydrophilic nature (logP ~-1.1) enables rapid renal excretion, improving tumor-to-background ratios within 2–3 hours post-injection .
  • HX4 : Engineered hydrophilicity (via triazole) achieves faster clearance than EF5, mimicking FAZA’s advantages .
Detection Sensitivity
  • EF5’s unique advantage lies in dual detection: radiolabeled ([¹⁸F]) forms allow PET imaging, while immunofluorescence using monoclonal antibodies (e.g., ELK2-4) provides spatial resolution of hypoxia at the cellular level .
  • FMISO and FAZA rely solely on PET, limiting correlative histological validation .

Preclinical and Clinical Performance

Parameter EF5 FMISO FAZA
Tumor Uptake (SUV) High (prolonged retention) Moderate Moderate
Clearance Half-Life ~6–8 hours ~4–6 hours ~2–3 hours
Hypoxia Specificity Correlates with HIF-1α/CA IX Correlates with pO₂ Correlates with pimonidazole
Clinical Adoption Limited (emerging) Extensive Growing

Research Findings and Limitations

  • EF5 Advantages: Superior hypoxia specificity due to oxygen threshold <0.1% for adduct formation . Dual detection (PET + immunohistochemistry) enables cross-validation in preclinical models .
  • EF5 Limitations :
    • Complex synthesis limits widespread clinical use .
    • Slow clearance necessitates delayed imaging (~4–6 hours post-injection), reducing practicality .
  • Competitive Tracers :
    • FAZA and HX4 offer faster imaging workflows but lack EF5’s cellular-resolution validation .
    • FMISO remains the clinical gold standard due to decades of validation .

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